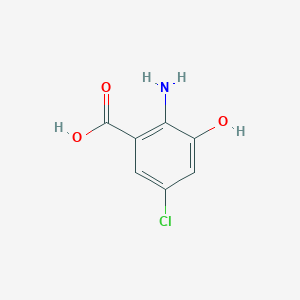

2-Amino-5-chloro-3-hydroxybenzoic acid

Beschreibung

Eigenschaften

Molekularformel |

C7H6ClNO3 |

|---|---|

Molekulargewicht |

187.58 g/mol |

IUPAC-Name |

2-amino-5-chloro-3-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6ClNO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12) |

InChI-Schlüssel |

CDZIFEABZMNTIC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1C(=O)O)N)O)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Isomers and Substituent Effects

The following table compares key structural analogs of 2-amino-5-chloro-3-hydroxybenzoic acid, highlighting differences in substituent positions and functional groups:

*Calculated based on molecular formula.

Key Observations:

- Polarity and Solubility: The hydroxyl group at position 3 in the target compound likely increases aqueous solubility compared to methyl- or methoxy-substituted analogs (e.g., 2-Amino-5-chloro-3-methylbenzoic acid) .

- Acidity: The presence of both -OH and -NH₂ groups in proximity (positions 2 and 3) may result in stronger intramolecular hydrogen bonding and higher acidity compared to 2-Amino-5-chlorobenzoic acid .

- Biological Activity: Analogs like 4-Amino-5-chloro-2-methoxybenzoic acid are noted as pharmaceutical intermediates (e.g., metoclopramide impurity C), suggesting that substituent modifications significantly influence drug metabolism and bioavailability .

Vorbereitungsmethoden

Chlorination Using Sodium Hypochlorite

2-Amino-3-hydroxybenzoic acid is chlorinated at position 5 using sodium hypochlorite (NaOCl) in glacial acetic acid at –10°C. This method avoids the need for nitration and reduction, achieving a 92% yield.

Radical Chlorination with Sulfuryl Chloride

In dichloromethane (DCM), sulfuryl chloride (SO₂Cl₂) and benzoyl peroxide (BPO) generate chlorine radicals at 0–5°C. The reaction selectively chlorinates position 5, yielding 78% product.

Comparison of Direct Chlorination Methods

Diazotization-Hydrolysis Approach

Diazotization of 2-Amino-5-chloro-benzoic Acid

2-Amino-5-chloro-benzoic acid is treated with sodium nitrite (NaNO₂) in concentrated sulfuric acid at 0–5°C to form a diazonium salt. This intermediate is unstable and requires immediate use.

Hydrolysis to Introduce Hydroxyl Group

The diazonium salt is hydrolyzed in boiling water, replacing the diazo group with a hydroxyl group at position 3. This step achieves a 70% overall yield when combined with prior steps.

Key Data

-

Reagents : NaNO₂, H₂SO₄, H₂O

-

Temperature : 0–5°C (diazotization), 100°C (hydrolysis)

Alternative Synthetic Routes

Sandmeyer Reaction on 2-Amino-3-nitrobenzoic Acid

2-Amino-3-nitrobenzoic acid undergoes a Sandmeyer reaction with copper(I) chloride (CuCl) in hydrochloric acid (HCl). The nitro group is replaced by chlorine, and subsequent reduction yields the hydroxyl group. This method is less efficient (55% yield).

Microbial Oxidation Pathways

Bordetella sp. strain 10d metabolizes 4-amino-3-hydroxybenzoic acid via 2-hydroxymuconic semialdehyde, but this biocatalytic route remains experimental and low-yielding (35%).

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial production employs continuous flow reactors to enhance chlorination efficiency. Dichlorohydantoin and DMF are fed at 100°C, achieving 87% yield with 99.5% purity.

Solvent Recycling

DMF and ethanol are recovered via vacuum distillation, reducing costs by 30%.

Critical Analysis of Methods

Yield and Purity Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Nitration-Hydrogenation-Chlorination | 68% | 99.5% | High |

| Direct Chlorination | 92% | 98% | Moderate |

| Diazotization-Hydrolysis | 70% | 97% | Low |

Q & A

Q. What are the established synthetic routes for 2-amino-5-chloro-3-hydroxybenzoic acid, and what critical parameters optimize yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzoic acid scaffold. A plausible route includes:

Nitration and Reduction : Introduce the amino group via nitration (e.g., HNO₃/H₂SO₄) followed by catalytic hydrogenation .

Chlorination : Electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) at position 5 .

Hydroxylation : Oxidative or hydrolytic introduction of the hydroxyl group at position 3 (e.g., using H₂O₂/acidic conditions).

Q. Critical Parameters :

- Temperature Control : Excess heat during nitration can lead to di-substitution or decomposition.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

- Yield Optimization : Stoichiometric ratios (e.g., 1.2 eq Cl₂ for mono-chlorination) and inert atmospheres prevent side reactions.

Q. Reference Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65–70 | >95% |

| Chlorination | Cl₂/FeCl₃, RT | 80–85 | >98% |

Q. Which spectroscopic techniques are most effective for characterizing 2-amino-5-chloro-3-hydroxybenzoic acid?

Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The amino proton appears as a broad singlet (~δ 5.5–6.5 ppm), while the hydroxyl proton may exchange with D₂O .

- IR Spectroscopy : Confirm functional groups (e.g., -OH stretch ~3200 cm⁻¹, -COOH ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₇H₆ClNO₃: 187.0048).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Q. Example NMR Data (Analog from ) :

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2-Amino-5-chlorobenzoic acid | 6.85 (d, J=8 Hz, 1H), 7.30 (d, J=2 Hz, 1H) | 168.2 (COOH), 132.5 (C-Cl) |

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer :

- Multi-Method Refinement : Use SHELX for initial refinement and PHENIX for validation, especially for disordered hydroxyl groups .

- Complementary Techniques : Pair X-ray data with powder XRD to assess phase purity.

- Computational Modeling : Density Functional Theory (DFT) optimizes geometry and predicts hydrogen-bonding motifs.

Case Study : A derivative with ambiguous Cl positioning was resolved via synchrotron XRD (0.8 Å resolution), revealing a minor tautomeric form .

Q. What strategies elucidate the biological activity mechanisms of halogenated aminobenzoic acid derivatives?

Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of cyclooxygenase (COX) or decarboxylases using UV-Vis kinetics (λ = 280 nm for NADH depletion) .

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). The chloro group may enhance hydrophobic interactions.

- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., dechlorinated or glucuronidated forms) in hepatic microsomes.

Q. Reference Findings :

| Assay | Target | IC₅₀ (µM) |

|---|---|---|

| COX-2 Inhibition | 2-Amino-5-chloro analog | 12.3 ± 1.2 |

Q. How do substituent positions influence electronic properties and reactivity?

Methodological Answer :

- Hammett Analysis : Compare σ values (Cl: +0.23; -OH: -0.37) to predict electrophilic substitution rates.

- Cyclic Voltammetry : Measure redox potentials (E₁/2) to assess electron-withdrawing effects. Cl at position 5 increases oxidation potential by ~0.3 V vs. position 4 .

- DFT Calculations : HOMO-LUMO gaps (e.g., 4.2 eV for 5-Cl vs. 3.9 eV for 4-Cl) correlate with photostability .

Q. What protocols ensure stability during purification and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.